2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one
Description
2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one is a heterocyclic compound featuring a fused triazolo-piperazine core substituted with a 2-methylpropyl group at position 2. However, its properties and applications are highly dependent on structural modifications, necessitating a comparative analysis with analogous compounds.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C9H16N4O/c1-7(2)6-13-9(14)12-4-3-10-5-8(12)11-13/h7,10H,3-6H2,1-2H3 |
InChI Key |
LVJHYWKSDSOARI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)N2CCNCC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Piperazine Ring: The piperazine ring can be introduced by reacting the triazole intermediate with ethylenediamine or its derivatives.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted derivatives with various functional groups attached to the triazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antiviral agent.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the development of new drugs targeting neurological disorders and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocyclic Variations
- Triazolo-Piperazine vs. Triazolo-Pyrazine/Pyridine The target compound’s piperazine core differs from pyrazine (e.g., [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one in ) and pyridine (e.g., 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in ).
Substituent Modifications
Key Observations :
Stability and Reactivity
- Piperazine cores are prone to oxidation at secondary amines, but alkylation (e.g., 2-methylpropyl) may sterically protect reactive sites .
- Triazolo rings exhibit moderate aromatic stability, with substitution patterns influencing electrophilic substitution reactivity .
Physicochemical and Crystallographic Properties
Crystallographic Data (Comparative)
Insights :
Solubility and Lipophilicity
Biological Activity
2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one is a complex organic compound characterized by its unique structural framework that incorporates both a triazole and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 196.25 g/mol. The structure features a piperazine ring substituted with a triazole group and a branched alkyl group (2-methylpropyl), which may influence its pharmacological properties.
Biological Activities
Research indicates that compounds with a triazolo[4,3-a]piperazine scaffold exhibit various biological activities. The following sections detail the specific activities observed for this compound.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various triazole derivatives found that compounds similar to this compound exhibited significant antibacterial effects against various strains. In particular:
- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.
- Compounds demonstrated activity comparable to standard antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| S901-0960 | E. coli | 32 |
| S901-0960 | S. aureus | 16 |
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Research involving human cancer cell lines demonstrated:
- Cell Viability : Significant reduction in viability of MDA-MB 231 (breast cancer) and U-87 MG (glioblastoma) cells upon treatment with the compound.
- Mechanism of Action : Induction of apoptosis and inhibition of cell migration were observed.
Neuropharmacological Effects
The compound's potential neuropharmacological effects have also been investigated. Studies indicate:
- Binding Affinity : Interaction with serotonin receptors suggests possible anxiolytic or antidepressant effects.
- Behavioral Studies : Rodent models treated with the compound showed reduced anxiety-like behaviors in elevated plus maze tests.
Case Studies
Several case studies have explored the biological activity of related compounds within the same chemical class:
-
Case Study on Antimicrobial Activity :
- A series of studies evaluated the antimicrobial efficacy of triazole derivatives against multi-drug resistant bacterial strains. Results indicated that modifications to the piperazine moiety significantly enhanced activity.
-
Case Study on Anticancer Properties :
- A study focused on the effects of triazolo[4,3-a]piperazine derivatives on various cancer cell lines highlighted the importance of structural modifications in enhancing anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
